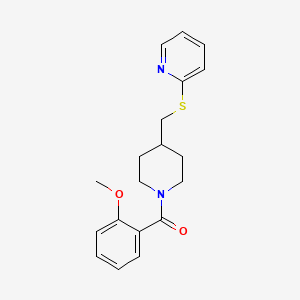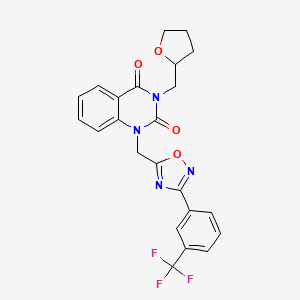
3-((tetrahydrofuran-2-yl)methyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-((tetrahydrofuran-2-yl)methyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that likely exhibits a range of biological activities due to its structural features, which include a quinazoline-2,4-dione core, a tetrahydrofuran moiety, and a 1,2,4-oxadiazole ring. The presence of a trifluoromethyl group suggests potential for increased metabolic stability and lipophilicity.
Synthesis Analysis
The synthesis of quinazoline derivatives can be achieved through various methods. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases followed by KMnO4 oxidation can lead to the formation of quinazolinones and oxadiazoles . Additionally, the conversion of 2-thioxoquinazolinones to quinazoline-2,4-diones has been reported using sodamide under mild conditions, which could be relevant for synthesizing the quinazoline portion of the target compound .
Molecular Structure Analysis
The molecular structure of quinazoline-2,4-diones has been extensively studied, with single-crystal X-ray crystallography providing detailed insights into their crystal structure and intramolecular hydrogen bonding . The presence of substituents on the quinazoline core can significantly influence the molecular conformation and, consequently, the biological activity of these compounds.
Chemical Reactions Analysis
Quinazoline-2,4-diones can undergo various chemical reactions. For example, they can react with phosphorous pentachloride or phosphoryl chloride to yield chloroquinazolines, which can further react with amines to give amino derivatives . These reactions could potentially be utilized to introduce the tetrahydrofuran and oxadiazole moieties into the quinazoline core of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of heterocyclic rings such as tetrahydrofuran and oxadiazole is likely to affect the compound's solubility, stability, and reactivity. The trifluoromethyl group could enhance the lipophilicity of the compound, which is an important factor in drug design .
Applications De Recherche Scientifique
Chemical Structure and Analysis
The chemical compound is a complex molecule with potential applications in various fields of scientific research. However, direct studies or applications of this specific compound are scarce in the literature. Instead, research on similar compounds, particularly those involving quinazoline-2,4(1H,3H)-diones, oxadiazoles, and tetrahydrofurans, provides insight into the potential applications of the compound.
Quinazoline derivatives, similar to the one described, have been explored for their vibrational spectroscopic properties, including FT-IR and FT-Raman studies. These analyses are crucial for understanding the molecular structure, electronic properties, and potential interactions with biological targets. Spectroscopic studies offer insights into the stability, reactivity, and hyper-conjugative interactions of these molecules, which are essential for designing chemotherapeutic agents or materials with specific electronic properties (Sebastian et al., 2015).
Antimicrobial Activity
Compounds with structural features similar to the described compound, specifically those containing quinazoline and oxadiazole rings, have been investigated for their antimicrobial properties. These studies have shown that such compounds can exhibit significant antibacterial and antifungal activities, highlighting their potential as lead compounds for developing new antimicrobial agents. The structure-activity relationship (SAR) studies of these molecules provide valuable information for designing compounds with enhanced biological activity and reduced toxicity (Gupta et al., 2008).
Antitumor Activity
Research on compounds bearing the oxadiazole moiety, similar to the one , has also revealed their potential antitumor activity. These studies have focused on synthesizing natural product analogs and evaluating their efficacy against various cancer cell lines. The results have demonstrated that certain oxadiazole-containing compounds can exhibit potent antitumor activities, making them of interest for cancer research and potential therapeutic applications (Maftei et al., 2013).
Environmental and Synthetic Applications
In addition to their biomedical applications, compounds with structural similarities to the described molecule have been investigated for their synthetic utility and environmental applications. For instance, the catalytic synthesis of heterocyclic compounds using green chemistry principles has been explored, showcasing the potential of these molecules in facilitating environmentally friendly synthetic pathways. This research underscores the versatility of quinazoline and oxadiazole derivatives in organic synthesis, offering efficient routes to complex heterocycles with potential applications in materials science and drug discovery (Rajesh et al., 2011).
Propriétés
IUPAC Name |
3-(oxolan-2-ylmethyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O4/c24-23(25,26)15-6-3-5-14(11-15)20-27-19(34-28-20)13-29-18-9-2-1-8-17(18)21(31)30(22(29)32)12-16-7-4-10-33-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYZGZMIXLREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2506361.png)
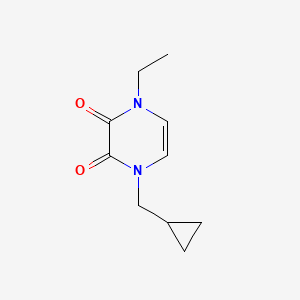

![2,4-dichloro-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2506366.png)
![N-(4-{[(3,4-dimethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2506368.png)
![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)
![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)
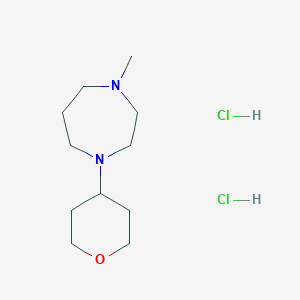
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
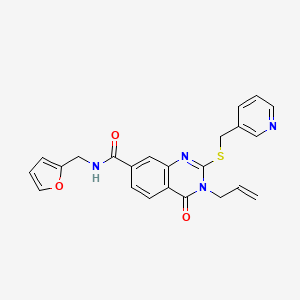
![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)
![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)
